molecular formula C12H10FNO4 B11717325 Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate

Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate

Cat. No.: B11717325
M. Wt: 251.21 g/mol
InChI Key: XPZVLUTVMRWVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is a fluorinated isoxazole derivative characterized by a hydroxymethyl group substituted with a 4-fluorophenyl moiety at position 3 of the isoxazole ring and a methyl ester at position 4. Isoxazole derivatives are widely studied for their roles in medicinal chemistry, particularly in targeting neurotransmitter receptors (e.g., glutamate receptors) and as intermediates in organic synthesis .

Properties

Molecular Formula

C12H10FNO4

Molecular Weight

251.21 g/mol

IUPAC Name

methyl 3-[(4-fluorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H10FNO4/c1-17-12(16)9-6-18-14-10(9)11(15)7-2-4-8(13)5-3-7/h2-6,11,15H,1H3

InChI Key

XPZVLUTVMRWVFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CON=C1C(C2=CC=C(C=C2)F)O

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition for Isoxazole Ring Formation

The isoxazole core is typically constructed via 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile. For this compound, the nitrile oxide precursor is derived from 4-fluorobenzaldehyde, which is converted to its corresponding oxime and subsequently oxidized to generate the nitrile oxide intermediate. The dipolarophile, methyl propiolate, undergoes cycloaddition to form the isoxazole ring. This method offers regioselectivity and moderate yields (60–75%).

Example Protocol

  • Oxime Formation : 4-Fluorobenzaldehyde (10 mmol) is reacted with hydroxylamine hydrochloride (12 mmol) in ethanol under reflux (2 h).

  • Nitrile Oxide Generation : The oxime is treated with chloramine-T (12 mmol) in dichloromethane at 0°C.

  • Cycloaddition : Methyl propiolate (10 mmol) is added dropwise, and the mixture is stirred at room temperature for 12 h.

  • Work-Up : The product is purified via column chromatography (hexane/ethyl acetate, 3:1).

Hydroxymethylation via Grignard Reaction

The hydroxymethyl group is introduced through nucleophilic addition to a ketone intermediate. A Grignard reagent (e.g., methylmagnesium bromide) reacts with 3-(4-fluorobenzoyl)isoxazole-4-carboxylate to yield the tertiary alcohol.

Optimized Conditions

  • Solvent : Dry THF

  • Temperature : −78°C (slow warming to 0°C over 2 h)

  • Yield : 80–85%

Esterification of Carboxylic Acid Precursor

The methyl ester is often introduced early in the synthesis to avoid side reactions. A carboxylic acid intermediate is treated with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions.

Comparative Data

MethodCatalystTemperatureYieldPurity (HPLC)
Acidic EsterificationH₂SO₄Reflux70%92%
DCC/DMAPDMAPRT88%98%

Source: Adapted from

Advanced Synthesis Techniques

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A patent (CN113461632A) describes using 1,4-dithio-2,5-diol under solvent-free conditions with NH₄F/Al₂O₃ as a catalyst, achieving 85% yield in 10 minutes.

Key Advantages

  • Efficiency : 90% yield in 15 minutes.

  • Solvent-Free : Reduces waste and purification steps.

Enzymatic Resolution for Enantiopure Product

Lipase-mediated kinetic resolution separates racemic mixtures. Using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether, enantiomeric excess (ee) >99% is achieved.

Conditions

  • Substrate : Racemic alcohol intermediate

  • Enzyme Loading : 20 mg/mmol

  • Time : 24 h at 30°C

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H), 7.12 (t, J = 8.4 Hz, 2H), 5.42 (s, 1H), 3.89 (s, 3H).

  • HRMS : m/z 251.21 [M+H]⁺.

Yield Optimization Strategies

Catalyst Screening

CatalystYieldReaction Time
K₂CO₃75%6 h
DBU82%4 h
MgO (MWI)90%10 min

Source:

Solvent Effects

  • Polar Aprotic Solvents (DMF, DMSO): Higher yields (80–85%) due to improved intermediate stability.

  • Ether Solvents (THF, Et₂O): Lower yields (60–70%) but better selectivity.

Industrial-Scale Production Considerations

Cost-Effective Starting Materials

  • 4-Fluorobenzaldehyde : $120/kg (bulk pricing).

  • Methyl Propiolate : $95/kg.

Environmental Impact Mitigation

  • Solvent Recycling : THF recovery via distillation (90% efficiency).

  • Catalyst Reuse : NH₄F/Al₂O₃ retains 80% activity after five cycles .

Chemical Reactions Analysis

Esterification and Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioavailability.

Reaction Type Conditions Product Citation
Ester HydrolysisAcidic (HCl/H₂O) or basic (NaOH)3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid
SaponificationStrong base (e.g., NaOH)Sodium salt of carboxylic acid

Nucleophilic Substitution

The hydroxy group (-OH) can act as a leaving group, enabling nucleophilic displacement reactions. For example, acetylation or alkylation can occur under catalytic conditions.

Reaction Type Conditions Product Citation
AcetylationAcCl, catalytic acid (e.g., H₂SO₄)Acetyl derivative
AlkylationAlkyl halide, base (e.g., K₂CO₃)Alkylated derivative

Cycloaddition Reactions

The isoxazole ring can participate in dipolar cycloadditions (e.g., with alkynes or nitro compounds). These reactions are facilitated by microwave irradiation or catalytic conditions.

Reaction Type Conditions Product Citation
Dipolar CycloadditionMicrowave, alkynes, catalyst (e.g., K₂CO₃)Isoxazole-linked conjugates

Oxidation/Reduction

The hydroxy group may undergo oxidation to form a ketone or reduction to an alcohol, depending on reaction conditions.

Reaction Type Conditions Product Citation
OxidationOxidizing agents (e.g., NaIO₄)Ketone derivative
ReductionReducing agents (e.g., NaBH₄)Alcohol derivative

Reaction Mechanisms and Optimization

Key factors influencing reaction efficiency include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions .

  • Catalyst Use : DCC/DMAP for coupling reactions , K₂CO₃ for alkylation.

  • Temperature : Microwave conditions accelerate cycloadditions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate. The compound has been evaluated for its effectiveness against various cancer cell lines, showing promising results.

Case Study: Anticancer Evaluation

A study investigated the anticancer properties of similar isoxazole compounds against lung cancer cells (A549). The results indicated that certain derivatives exhibited excellent anticancer activity comparable to the reference drug doxorubicin. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including oxidative stress modulation and cell cycle arrest .

CompoundIC50 (μM)Activity Description
This compoundTBDPromising anticancer activity against A549 cells
Doxorubicin0.5Reference drug with established efficacy

Neuropharmacological Applications

Isoxazoles have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. This compound may play a role in modulating neurotransmitter systems or protecting neuronal cells from oxidative damage.

Case Study: Neuroprotection

Research on related compounds suggests that isoxazoles can inhibit neuroinflammation and promote neuronal survival in models of Alzheimer's disease. These compounds may act by modulating pathways involved in amyloid-beta toxicity and tau phosphorylation, which are critical in the pathogenesis of Alzheimer's disease .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study: Inflammatory Response Modulation

In vitro studies have demonstrated that certain isoxazole derivatives can significantly reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This suggests that this compound could be beneficial in treating inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxy and carboxylate groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Target Compound 4-Fluorophenyl, hydroxymethyl (3); methyl ester (4) C₁₂H₁₀FNO₄ 251.21* Not explicitly provided Hypothesized enhanced solubility due to polar hydroxymethyl group
Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate 4-Chlorophenyl, hydroxymethyl (3); methyl ester (4) C₁₂H₁₀ClNO₄ 267.67 2006277-98-9 Higher molecular weight than fluoro analog; potential increased lipophilicity
Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate 4-Bromophenyl, hydroxymethyl (3); methyl ester (4) C₁₂H₁₀BrNO₄ 312.12 2006277-99-0 Greater steric bulk and electron-withdrawing effects compared to fluoro/chloro analogs

Key Observations :

  • Halogen Effects : Fluorine’s electronegativity and small size enhance polarity and metabolic stability compared to bulkier halogens (Cl, Br), which may increase lipophilicity and alter receptor binding .
  • Bioactivity : Chloro and bromo analogs are often used in drug discovery for their ability to modulate pharmacokinetic profiles .

Nitro-Substituted Analog

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate 4-Nitrophenyl, hydroxymethyl (3); methyl ester (4) C₁₂H₁₀N₂O₆ 278.22 2006277-45-6 Strong electron-withdrawing nitro group may enhance reactivity in nucleophilic substitutions

Key Observations :

  • Stability : Nitro-substituted compounds may exhibit reduced stability under reducing conditions compared to halogenated analogs .

Ester and Methyl Group Variants

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate 4-Fluorophenyl, hydroxymethyl (3); ethyl ester (4) C₁₃H₁₂FNO₄ 265.24 2006278-05-1 Ethyl ester may improve membrane permeability vs. methyl ester
Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate 4-Fluorophenyl (5); methyl ester (4) C₁₁H₈FNO₃ 221.18 430534-58-0 Simplified structure with no hydroxymethyl group; lower molecular weight
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 4-Fluorophenyl (3); 5-methyl; methyl ester (4) C₁₂H₁₀FNO₃ 235.21 Not provided Additional methyl group at position 5 increases steric hindrance

Key Observations :

  • Ester Groups : Ethyl esters (e.g., CAS 2006278-05-1) typically enhance lipophilicity and bioavailability compared to methyl esters .
  • Substitution Position : Fluorophenyl at position 5 (e.g., CAS 430534-58-0) vs. position 3 alters electronic distribution and steric interactions, impacting binding affinity in biological systems .

Discontinued or Niche Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate 3-Bromophenyl (3); methyl ester (4) C₁₁H₈BrNO₃ 282.09 1380300-55-9 Discontinued; potential synthesis challenges or stability issues

Biological Activity

Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate, also known by its CAS number 2006277-43-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential applications in antimicrobial and anticancer research, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₁H₈FNO₄
  • Molecular Weight : 237.18 g/mol
  • Structure : The compound features an isoxazole ring and a fluorophenyl group, which are critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves cycloaddition reactions, often catalyzed by metals such as copper or ruthenium. Recent advancements have explored metal-free synthetic routes to enhance sustainability and reduce costs .

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048
Staphylococcus aureus5.64
Pseudomonas aeruginosa13.40

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer properties have also been investigated, with studies indicating that it may inhibit the growth of various cancer cell lines. For instance, it has been shown to induce apoptosis in specific cancer types through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated a strong correlation between structural modifications (such as the presence of the fluorophenyl group) and enhanced antibacterial activity .
  • Anticancer Research :
    In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cells, suggesting its potential as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydroxylamine with β-keto esters or α,β-unsaturated carbonyl derivatives. Key intermediates include fluorophenyl-substituted β-keto esters, which undergo regioselective isoxazole ring formation. Post-synthetic modifications, such as esterification or hydroxyl group protection, are critical for stability. Recrystallization from ethanol/water or n-hexane/benzene mixtures is recommended for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the isoxazole ring and fluorophenyl group. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (-OH) stretches. Single-crystal X-ray diffraction provides unambiguous structural confirmation, particularly for stereochemical assignments .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodological Answer : The compound may pose risks via ingestion (H303), skin contact (H313), or inhalation (H333). Use fume hoods, nitrile gloves, and lab coats. Store in a cool, dry environment away from oxidizers. Safety Data Sheets (SDS) for analogous isoxazole carboxylates recommend ethanol/water rinses for spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing stereoisomers of this compound?

  • Methodological Answer : Stereochemical ambiguities, particularly at the hydroxymethyl chiral center, can lead to overlapping NMR signals. X-ray crystallography is the gold standard for resolving such contradictions. For dynamic systems, variable-temperature NMR or chiral derivatization (e.g., Mosher’s esters) may clarify enantiomeric ratios .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization hinges on controlling reaction temperature during cyclocondensation (60–80°C) and using anhydrous solvents to prevent ester hydrolysis. Catalytic bases like pyridine or DMAP improve esterification efficiency. Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) separates regioisomers .

Q. How does the 4-fluorophenyl group influence the compound’s reactivity and biological activity compared to other aryl substitutions?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances the electrophilicity of the aryl ring, facilitating nucleophilic aromatic substitution. Compared to methoxy or chloro substituents, the 4-fluorophenyl group improves metabolic stability in vitro, as seen in analogous isoxazole derivatives. Computational studies (e.g., DFT) can predict binding affinities to biological targets like glutamate receptors .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should researchers interpret conflicting results?

  • Methodological Answer : Use enzyme inhibition assays (e.g., cyclooxygenase or kinase screens) and cell viability tests (MTT assays) for preliminary activity profiling. Conflicting data may arise from solvent-dependent solubility (DMSO vs. aqueous buffers). Normalize results to positive controls (e.g., indomethacin for anti-inflammatory activity) and validate via dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.